Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-
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Overview
Description
2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile is a chemical compound with the molecular formula C9H8N2O3S It is known for its unique structural features, which include a hydroxyimino group, a sulfonyl group, and a nitrile group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate sulfonylhydroxylamine, which subsequently reacts with acetonitrile to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl oximes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyimino group in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonyl oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxyimino derivatives.
Scientific Research Applications
2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzymatic activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. The nitrile group can participate in covalent interactions with nucleophilic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyimino-2-(4-chlorophenyl)sulfonylacetonitrile
- 2-Hydroxyimino-2-(4-methoxyphenyl)sulfonylacetonitrile
- 2-Hydroxyimino-2-(4-nitrophenyl)sulfonylacetonitrile
Uniqueness
2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents on the phenyl ring.
Biological Activity
Acetonitrile, 2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- (CAS No. 175201-58-8) is a synthetic compound characterized by its unique structural features, including a hydroxyimino group, a sulfonyl group, and a nitrile group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science.
- Molecular Formula : C9H8N2O3S
- Molecular Weight : 224.24 g/mol
- Structure : Contains functional groups that may influence its reactivity and interactions with biological systems.
The biological activity of this compound is attributed to its ability to interact with various biomolecules through its functional groups. The hydroxyimino group can form hydrogen bonds, while the sulfonyl group may participate in electrophilic reactions. The nitrile moiety can interact with enzymes and proteins, potentially modulating their functions .
Antimicrobial Properties
Research indicates that compounds similar to 2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- have exhibited antimicrobial activity. For instance, derivatives of hydroximoyl compounds have been studied for their efficacy against phytopathogenic fungi, suggesting potential applications in agriculture as fungicides .
Anti-inflammatory Effects
In preliminary studies, compounds with similar structures have shown promise in exhibiting anti-inflammatory properties. The sulfonamide functional group is often associated with anti-inflammatory activity, which could be leveraged in therapeutic applications .
Case Studies and Research Findings
- Antifungal Activity : A study explored the use of hydroximoyl derivatives as fungicides, demonstrating their effectiveness against various fungal pathogens. The mechanism involved disruption of fungal cell integrity and metabolism .
- Neuroprotective Effects : Although primarily focused on other compounds, research into related structures has highlighted neuroprotective properties that could be relevant for developing treatments for neurodegenerative diseases. These effects are often mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways .
- Synthetic Pathways : The synthesis of 2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- involves reacting 4-methylbenzenesulfonyl chloride with hydroxylamine in the presence of a base. This synthetic route is significant for producing the compound in both laboratory and industrial settings, allowing for further exploration of its biological activities .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Key Features |
---|---|---|
2-Hydroxyimino-2-(phenyl)sulfonylacetonitrile | Antimicrobial | Lacks methyl substitution |
2-Hydroxyimino-2-(4-chlorophenyl)sulfonylacetonitrile | Antifungal | Chlorine substituent enhances activity |
2-Hydroxyimino-2-(4-nitrophenyl)sulfonylacetonitrile | Neuroprotective | Nitro group may enhance reactivity |
Properties
Molecular Formula |
C9H8N2O3S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C9H8N2O3S/c1-7-2-4-8(5-3-7)15(13,14)9(6-10)11-12/h2-5,12H,1H3/b11-9+ |
InChI Key |
DRSUYPDLWGTIFL-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N |
Origin of Product |
United States |
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